5-Chloro-7-fluoro-1H-benzimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClFN2 |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
6-chloro-4-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) |
InChI Key |
PBUDBUDKLDAXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)F)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 7 Fluoro 1h Benzimidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Chloro-7-fluoro-1H-benzimidazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR spectra of benzimidazole (B57391) derivatives, the proton attached to the nitrogen atom of the imidazole (B134444) ring (N-H) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. For instance, in a series of 4-(5(6)-fluoro-1H-benzimidazol-2-yl)-N'-benzylidene-benzohydrazide derivatives, the benzimidazole N-H proton was observed as a singlet around 13.2 ppm, which is exchangeable with D₂O. nih.gov The aromatic protons on the benzimidazole and any substituted phenyl rings exhibit complex splitting patterns in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants (J values) are influenced by the nature and position of substituents on the aromatic rings. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In benzimidazole derivatives, the carbon atom at the 2-position (N=C-N) of the imidazole ring typically resonates at a characteristic downfield chemical shift. For example, in benzimidazolium salts, this carbon can be detected at values as high as 143.2 and 152.2 ppm. nih.gov The carbons of the benzene (B151609) ring and any attached substituents show signals in the aromatic region (typically 100-160 ppm), with their exact chemical shifts being sensitive to the electronic effects of the substituents. nih.gov For instance, in fluorinated derivatives, carbon-fluorine couplings can be observed, providing further structural confirmation. semanticscholar.org
Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| 4-(5(6)-fluoro-1H-benzimidazol-2-yl)-N'-benzylidene-benzohydrazide | 13.29 (s, 1H, Benzimidazole-NH), 11.98 (s, 1H, NH-CO), 8.50 (s, 1H, N=CH), 7.27-8.32 (m, Ar-H) | 102.80, 109.15, 116.10, 127.63, 128.83, 129.35, 130.65, 130.69, 132.76, 133.20, 137.52, 138.35, 141.43, 146.54, 151.82, 157.22, 162.93 | nih.gov |
| 5-chloro-2-(2-trifluromethyl-phenyl)-1H-benzimidazole | 12.99 (s, 1H, -NH), 7.26-7.95 (m, Ar-H) | Not explicitly provided | nih.gov |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
A prominent feature in the FT-IR spectra of these compounds is the N-H stretching vibration of the imidazole ring, which typically appears as a broad band in the region of 3100-3400 cm⁻¹. nih.govmdpi.com The C=N stretching vibration of the imidazole ring is observed in the range of 1610-1630 cm⁻¹. nih.govnih.gov If the derivative contains a carbonyl group (C=O), such as in an amide or ester, a strong absorption band will be present between 1650 and 1750 cm⁻¹. nih.govtandfonline.com The C-Cl and C-F stretching vibrations are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for Benzimidazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| N-H (imidazole) | Stretching | 3100 - 3400 | nih.govmdpi.com |
| C=N (imidazole) | Stretching | 1610 - 1630 | nih.govnih.gov |
| C=O (amide) | Stretching | 1660 - 1680 | nih.govtandfonline.com |
| C-Cl | Stretching | < 800 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound derivatives and for analyzing their fragmentation patterns, which can provide further structural information. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. nih.govnih.gov
In the mass spectrum, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) reveals the molecular weight of the compound. For example, the HRMS of a fluorinated benzimidazole derivative with the formula C₁₅H₁₁FN₂O₂ showed a calculated [M+H]⁺ of 271.0877 and a found value of 271.0881, confirming its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule, as weaker bonds tend to break preferentially.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated systems of this compound derivatives. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
Benzimidazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* and n-π* transitions within the aromatic and imidazole rings. The position and intensity of these absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of various substituents. For instance, metal complexes of benzimidazole derivatives show characteristic absorption bands, with a ligand-based absorption often observed in the UV region. nih.gov In some cases, the introduction of a fluorine atom can lead to changes in the electronic properties of the molecule. nih.gov
Single Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structure and Hydrogen Bonding Analysis
For benzimidazole derivatives, XRD analysis reveals the planarity of the benzimidazole ring system and the spatial arrangement of its substituents. nih.gov It also provides crucial information about the intermolecular and intramolecular interactions that govern the crystal packing.
Analysis of Intermolecular and Intramolecular Interactions
XRD studies allow for a detailed analysis of the non-covalent interactions within the crystal lattice, such as hydrogen bonds and π-π stacking interactions. In many benzimidazole derivatives, the N-H group of the imidazole ring acts as a hydrogen bond donor, forming intermolecular hydrogen bonds with acceptor atoms like oxygen or nitrogen on adjacent molecules. nih.gov These interactions play a significant role in stabilizing the crystal structure. Intramolecular hydrogen bonds can also be observed, which influence the conformation of the molecule. nih.gov
Conformational Analysis and Molecular Planarity
The planarity of the benzimidazole ring system is a key feature that can be precisely determined by XRD. The dihedral angles between the fused benzene and imidazole rings, as well as the torsion angles of any substituents, provide a quantitative measure of the molecule's conformation. nih.gov This information is vital for understanding how the molecule might interact with biological targets or how it will pack in a solid-state material.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(5(6)-fluoro-1H-benzimidazol-2-yl)-N'-benzylidene-benzohydrazide |
| 5-chloro-2-(2-trifluromethyl-phenyl)-1H-benzimidazole |
Computational and Theoretical Chemistry Approaches in Investigating 5 Chloro 7 Fluoro 1h Benzimidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 5-Chloro-7-fluoro-1H-benzimidazole, DFT calculations, often employing hybrid functionals like B3LYP with extended basis sets (e.g., 6-311++G(2d,p)), are essential for predicting its fundamental chemical characteristics. acs.org
Molecular Geometry Optimization and Electronic Structure Analysis
The first step in a computational analysis is typically geometry optimization. This process determines the lowest energy arrangement of atoms, providing a stable three-dimensional structure. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles of the fused benzimidazole (B57391) ring system with its halogen substituents. The presence of the electron-withdrawing chlorine and fluorine atoms significantly influences the electron density distribution across the aromatic system. This redistribution of charge affects the molecule's dipole moment and its potential for intermolecular interactions.
| Parameter | Predicted Value | Significance |
| C-Cl Bond Length | ~1.74 Å | Reflects the influence of the aromatic ring on the halogen bond. |
| C-F Bond Length | ~1.35 Å | Indicates a strong, polarized bond due to fluorine's high electronegativity. |
| Ring C-N Bond Lengths | ~1.32 - 1.39 Å | Shows the partial double-bond character within the imidazole (B134444) ring. |
| Dipole Moment | > 3.0 Debye | A significant dipole moment is expected due to the electronegative F and Cl atoms, influencing solubility and binding. |
| Note: These values are illustrative and represent typical outcomes from DFT-based geometry optimization for similar halogenated heterocyclic compounds. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. tees.ac.uk
For benzimidazole derivatives, the introduction of halogen atoms is known to decrease the HOMO-LUMO gap, which can enhance reactivity. This is because halogens have an electron-withdrawing inductive effect. The analysis of these orbitals helps predict how the molecule will interact with other species, for instance, in a biological active site.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Reference |
| Benzimidazole Derivative 1 | DFT/B3LYP/6-311G(d,p) | -6.183 | -0.925 | 5.258 | dergipark.org.tr |
| Benzimidazole Derivative 2 | DFT/B3LYP/6-311G(d,p) | -5.886 | -0.871 | 5.015 | dergipark.org.tr |
| 4,5,6,7-tetrachloro-1H-benzimidazole | DFT/B3LYP | - | - | - | researchgate.net |
| Note: This table presents data for related benzimidazole compounds to illustrate the typical values obtained from DFT calculations. The presence of both chloro and fluoro groups on the this compound would modulate these values. |
Quantum Chemical Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index)
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. dergipark.org.tr These descriptors provide a framework for understanding the molecule's behavior in chemical reactions.
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution or charge transfer. It is half the value of the HOMO-LUMO gap. |
| Global Softness (S) | S = 1/η | The reciprocal of hardness; indicates a higher tendency to react. |
| Electrophilicity Index (ω) | ω = χ²/2η | Measures the propensity of a species to accept electrons; classifies the molecule as a strong or marginal electrophile. researchgate.net |
| These descriptors are derived from HOMO-LUMO energies calculated via DFT and are crucial for developing structure-activity relationships (SAR). rroij.com |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While DFT provides insight into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net For this compound, MD simulations can reveal its conformational stability, how it interacts with solvent molecules (like water), and the stability of its binding pose within a biological target. mdpi.comunits.it
Simulations typically run for nanoseconds or longer, tracking the movements of every atom in the system. researchgate.net Analysis of the simulation trajectory can provide key information, such as:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the molecule's conformation or its binding pose in a protein-ligand complex. Small fluctuations in RMSD suggest a stable system. mdpi.com
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues or parts of the ligand, highlighting flexible regions.
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds over time, which is critical for understanding the stability of a ligand in a binding site. researchgate.net
By simulating the compound in an aqueous environment, one can predict its stability and preferred conformations in solution, which is crucial for drug design. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a specific molecule, such as this compound, might interact with a biological target. nih.gov Docking algorithms score different binding poses based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
Elucidation of Binding Modes and Active Site Interactions
Docking studies on benzimidazole derivatives have revealed common interaction patterns that are likely relevant for this compound. The halogen atoms, chlorine and fluorine, can significantly influence these interactions. They enhance lipophilicity, which can be favorable for entering hydrophobic pockets, and can also participate in halogen bonding.
Studies on similar chloro- and fluoro-substituted benzimidazoles have identified key interactions:
π-π Stacking: The aromatic benzimidazole ring frequently engages in π-π stacking interactions with the aromatic side chains of amino acids like tryptophan (Trp), tyrosine (Tyr), or phenylalanine (Phe). For instance, the 5(6)-chloro-benzimidazole ring has been shown to interact with the phenyl indole (B1671886) of Trp286 in the active site of acetylcholinesterase. nih.gov
Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors. The N-H group of the imidazole is a common hydrogen bond donor, while the sp2-hybridized nitrogen can be an acceptor. nih.gov
Hydrophobic Interactions: The substituted benzene (B151609) portion of the molecule often fits into hydrophobic pockets of the enzyme's active site.
The table below summarizes typical interactions observed for halogenated benzimidazoles with various protein targets, which can be extrapolated to predict the binding behavior of this compound.
| Target Enzyme | Interacting Residues | Type of Interaction | Compound Class | Reference |
| Acetylcholinesterase (AChE) | Trp286, Tyr124 | π-π stacking, Hydrogen bond | Chloro-benzimidazole derivative | nih.gov |
| Urease | Ni(II) ions, His, Asp | Metal coordination, H-bonding | Fluoro-benzimidazole derivative | nih.gov |
| α-Amylase | Lys200, Tyr151 | Hydrogen bond | Fluoro-benzimidazole derivative | tandfonline.com |
| KasA (Mtb) | - | High binding energy (-7.36 kcal/mol) | Substituted benzimidazole | researchgate.net |
| These docking studies provide a rational basis for the observed biological activities of benzimidazole derivatives and guide the synthesis of new, more potent analogues. |
Prediction of Binding Affinity and Inhibition Potency
Computational methods, particularly molecular docking, are pivotal in predicting the binding affinity and inhibition potency of novel compounds like this compound. These in silico techniques simulate the interaction between a ligand (the compound) and a biological target, typically a protein or enzyme, to estimate the strength of their binding. This binding strength is often quantified as a binding energy value (e.g., in kcal/mol), where a more negative value suggests a stronger and more stable interaction, indicating higher potential inhibitory activity.
For benzimidazole derivatives, molecular docking studies are frequently employed to screen their potential against various therapeutic targets. For instance, computational screening of derivatives against targets like the Epidermal Growth Factor Receptor (EGFR) kinase domain allows for the analysis of binding affinities (ΔG), with values of -9.0 kcal/mol or lower suggesting strong interactions. A study on the related compound 5-chloro-2-mercaptobenzimidazole (B1227107) reported a strong binding energy of -6.8 kcal/mol with the protein 1AQU, highlighting its potential as a therapeutic agent. tandfonline.com
The halogen substituents (chloro and fluoro) on the benzimidazole ring are critical in modulating these interactions. The presence of halogen atoms can significantly enhance a compound's binding affinity for its target through mechanisms like halogen bonding. Molecular homology models of integrin α4β1 have predicted that the halogen atom on docked halobenzimidazole carboxamides is oriented favorably for forming halogen-hydrogen bonds, which contributes to their high affinity. nih.gov Docking studies on other N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have also been used to predict the most favorable binding poses and understand their inhibition mechanisms against microbial and cancer-related protein targets. nih.gov
The table below summarizes molecular docking results for various benzimidazole derivatives against different protein targets, illustrating the application of these predictive methods.
| Compound/Derivative Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 5-chloro-2-mercaptobenzimidazole | Breast Cancer Protein (1AQU) | -6.8 | Not Specified |
| 1-benzyl-2-phenyl-1H-benzimidazole Derivatives | Antihypertensive Protein Hydrolase (4XX3) | -9.2 to -10.0 | Not Specified |
| 1-benzyl-2-phenyl-1H-benzimidazole Derivatives | APO-liver Alcohol Dehydrogenase Inhibitor (5ADH) | -8.3 to -9.0 | Not Specified |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole Derivatives | VEGFR-2 | -7.4 to -9.7 | Not Specified |
| Methylated Furan-Containing Benzimidazole (5-fluoro substituted) | α-amylase | -5.07 | Lys200, Tyr151 |
This table presents a compilation of data from computational studies on various benzimidazole derivatives to illustrate the range of predicted binding affinities. tandfonline.comnih.govacs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach used extensively in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.ma For the benzimidazole family, QSAR studies are instrumental in identifying the specific structural features and physicochemical properties that govern their therapeutic effects. nih.govnih.gov This methodology allows researchers to predict the biological activity of newly designed or unsynthesized compounds, thereby streamlining the drug development process by prioritizing the synthesis of molecules with the highest potential efficacy. imist.ma QSAR analyses have been broadly applied to benzimidazole derivatives to elucidate their inhibitory mechanisms against a wide array of targets, including fungi, bacteria, and critical cellular kinases. imist.manih.govresearchgate.net
Development of Predictive Models for Biological Activity
The development of a robust QSAR model is a systematic process. It begins with a dataset of compounds, known as a "training set," for which the biological activities (e.g., IC50 values) have been experimentally determined. nih.govresearchgate.net Various molecular descriptors, which quantify different aspects of a molecule's structure—such as its electronic, steric, and lipophilic properties—are calculated for each compound in the training set. nih.govbiointerfaceresearch.com
Statistical techniques, most commonly Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to generate equations that link these descriptors to the observed biological activity. imist.mabiointerfaceresearch.com The goal is to create a model that can accurately predict the activity of compounds based solely on their structural descriptors. The predictive power of these models is rigorously evaluated using a "test set" of compounds that were not used in the model's creation. nih.govresearchgate.net Furthermore, statistical validation methods like leave-one-out cross-validation are employed to ensure the model's robustness and prevent overfitting. imist.ma For benzimidazole derivatives, QSAR models have demonstrated high statistical significance and predictive accuracy. imist.mabiointerfaceresearch.com
The table below showcases the statistical parameters for representative QSAR models developed for benzimidazole derivatives, highlighting their predictive capability.
| Model Type | Target Activity | Correlation Coefficient (R) | Cross-validation Coefficient (R_CV) | Statistical Significance |
|---|---|---|---|---|
| MLR (Multiple Linear Regression) | p38 Kinase Inhibition | 0.90 | Not Reported | Statistically Significant |
| NN (Neural Network) | p38 Kinase Inhibition | 0.92 | 0.91 | Statistically Significant |
| 3D-QSAR (MLR, NN, CV) | Anti-enterovirus Activity | R² = 0.79 (MLR), R² = 0.76 (NN) | Not Reported | Statistically Significant |
This table summarizes the statistical validation of various QSAR models developed for benzimidazole derivatives from different studies. imist.mabiointerfaceresearch.com
Insights into Structural Requirements for Enhanced Efficacy
QSAR and Structure-Activity Relationship (SAR) studies provide invaluable insights into the specific molecular features that enhance the biological efficacy of benzimidazole derivatives. For a compound like this compound, the nature and position of the halogen substituents are of paramount importance.
Influence of Halogenation:
Type of Halogen: The type of halogen atom can produce differential effects. For example, SAR investigations on certain benzimidazole-based hydrazones revealed that a 5-chloro substitution on the benzimidazole ring resulted in improved cytotoxicity against the MCF-7 breast cancer cell line compared to a 5-fluoro substitution. nih.gov Conversely, in a study of α-amylase inhibitors, a 5-fluoro group was found to be more critical for activity than a chloro group. acs.org This was attributed to the higher electronegativity and smaller size of fluorine, which allows for stronger interactions with the target enzyme. acs.org
Position of Halogen: The position of the halogen on the benzimidazole core is also critical. It is suggested that a bromine atom at the C2-position may enhance electrophilic substitution reactivity more than if it were at other positions on the ring.
Other Key Structural and Physicochemical Descriptors:
Lipophilicity and Electronic Properties: QSAR analyses on the antifungal activity of benzimidazoles identified lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) as the primary descriptors governing their inhibitory effect. nih.govresearchgate.net
Substituent Size and Linkers: The tuberculostatic activity of benzimidazole derivatives was found to depend on the size of substituents at the R2 position and the presence of specific atoms, such as an oxygen linker, between the benzimidazole core and other aromatic groups. nih.gov
Hydrophobic Substituents: The addition of a potent hydrophobic substituent, such as a phenylpropyl group, to the nitrogen atom of the 1H-benzimidazole ring has been shown to increase antiproliferative action. nih.gov
These insights guide medicinal chemists in the rational design of new benzimidazole-based compounds, allowing for the fine-tuning of structures like this compound to maximize their therapeutic potential.
Structure Activity Relationship Sar Studies of Halogenated Benzimidazoles, with Focus on 5 Chloro 7 Fluoro 1h Benzimidazole Analogues
Impact of Halogen Substituents on Biological Activities
The introduction of halogens to the benzimidazole (B57391) ring is a widely used strategy to enhance pharmacological activity. impactfactor.org Studies have consistently shown that halogenated benzimidazoles exhibit superior potency across various biological targets compared to their non-halogenated counterparts. nih.govresearchgate.net For instance, fluoro, chloro, and bromo analogues of certain benzimidazole carboxamides were found to be 1000-fold more potent as integrin α4β1 antagonists than the unsubstituted version. nih.gov This highlights the critical role of halogens in modulating the biological effects of benzimidazole derivatives. nih.gov
The position of the halogen substituent on the benzimidazole ring is a critical determinant of biological activity. impactfactor.orgijpsjournal.com Structure-activity relationship (SAR) studies have revealed that specific substitution patterns are required for optimal activity against different targets. For example, in a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, a chlorine atom at the 6-position and a nitro group at the 7-position resulted in the highest affinity for the 5-HT(3) receptor. nih.gov
Similarly, for a class of benzimidazole derivatives targeting the respiratory syncytial virus (RSV), hydrogen bond acceptor functions near the ortho positions of a phenyl group at R1 were found to enhance anti-RSV activity. tandfonline.com In another study, the substitution of a chlorine atom at the 6-position and a fluorine atom at the 5-position of the benzimidazole nucleus was found to be a requirement for antimicrobial activity. rjptonline.org The introduction of a bulky lipophilic group at position 4 and a CF3 or Cl group at R7 of the benzimidazole ring was favorable for potent TRPV-1-antagonizing activity. mdpi.com
These examples underscore the importance of the precise placement of halogens in designing potent and selective benzimidazole-based therapeutic agents.
For instance, in the context of integrin α4β1 antagonists, bromo, fluoro, and iodo derivatives were particularly promising. nih.gov The bromo-substituted compound was only slightly less potent than the lead compounds, while the fluoro and iodo analogues showed potential for radiodiagnostic and radiotherapeutic applications, respectively. nih.gov In another study, it was observed that for antimicrobial activity, para-bromo and para-fluoro substitutions on a phenyl ring attached to the 1st position of benzimidazole increased activity. rjptonline.org
A comparative analysis of 5-fluoro and 5-chloro substitutions on the 1H-benzimidazole ring revealed that the 5-chloro substitution led to improved cytotoxicity against MCF-7 breast cancer cells. nih.govrsc.org Conversely, for α-amylase inhibitory and radical scavenging activities, the fluoro group was found to be more important than the chloro group, which is attributed to fluorine's higher electronegativity and smaller size, allowing for stronger interactions. acs.org
The following table summarizes the influence of halogen identity on the biological activity of various benzimidazole derivatives:
| Biological Target | Halogen Effect | Reference |
| Integrin α4β1 | Bromo, fluoro, and iodo derivatives showed high potency. | nih.gov |
| Antimicrobial | Para-bromo and para-fluoro substitutions increased activity. | rjptonline.org |
| MCF-7 Cancer Cells | 5-chloro substitution showed improved cytotoxicity over 5-fluoro substitution. | nih.govrsc.org |
| α-Amylase Inhibition | Fluoro group was more effective than the chloro group. | acs.org |
Role of Core Benzimidazole Modifications on Activity Profiles
Modifications to the core benzimidazole structure are a key strategy for optimizing the activity profiles of these compounds. impactfactor.orgijpsjournal.com The versatility of the benzimidazole scaffold allows for a wide range of structural modifications, leading to the development of novel agents with improved efficacy and selectivity. ijpsjournal.com
Substitutions at various positions of the benzimidazole ring have been shown to significantly impact biological activity. For example, the introduction of a nitro group at the 6th position of the benzimidazole ring is reported to be required for antimicrobial activity. rjptonline.org In another instance, the presence of a fluorine atom at the 5th position was found to be important for antifungal activity. rjptonline.org
Furthermore, the addition of different functional groups to the benzimidazole core can lead to diverse pharmacological properties. The attachment of a benzyl (B1604629) group with an electron-withdrawing halogen at the 1st position and an N-(4-(methylsulfonyl)phenyl)acetamide at the 2nd position enhanced the antibacterial and antifungal potential of benzimidazole derivatives. rjptonline.org The nature and position of substituents on the benzimidazole core are crucial for determining the resulting biological activity. impactfactor.orgijpsjournal.com
Correlation between Computational Predictions and Experimental SAR Data
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are increasingly used to predict the biological activity of benzimidazole derivatives and to rationalize experimental SAR data. tcmsp-e.comscirp.org These computational approaches provide valuable insights into the molecular interactions between the compounds and their biological targets, guiding the design of more potent and selective inhibitors. tcmsp-e.com
For example, 3D-QSAR models have been successfully employed to study benzimidazole derivatives as inhibitors of the bovine viral diarrhea virus (BVDV). tcmsp-e.com These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have shown good correlation between predicted and experimental activities, suggesting their utility in the drug design process. tcmsp-e.com
Molecular docking studies have also been instrumental in understanding the binding modes of benzimidazole derivatives. In a study of 9-chloropyrido[1,2-a]benzimidazole, quantum chemistry methods were used to explain the regioselectivity of halogenation reactions, and the computational results corresponded well with the experimental data. editorum.ru These computational tools not only help in interpreting experimental SAR data but also aid in the rational design of new benzimidazole derivatives with enhanced biological activities. scirp.org
Biological Activity Spectrum and Molecular Mechanisms of Action of Benzimidazole Derivatives
Anti-Kinase Activity and ATP-Competitive Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Benzimidazole (B57391) derivatives have emerged as a significant class of kinase inhibitors.
Targeting Specific Kinases (e.g., EGFR, Tyrosine Kinases, CK2)
Certain benzimidazole derivatives have been shown to selectively target specific kinases. For instance, some derivatives exhibit inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are key targets in cancer therapy mdpi.com. The mechanism of action often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade smolecule.com.
Casein Kinase 2 (CK2) is another serine/threonine kinase that is a target for benzimidazole-based inhibitors. A number of 2-aminobenzimidazole (B67599) derivatives have been synthesized and shown to possess CK1δ inhibitor activity in the low micromolar range, with some compounds featuring a 5-cyano substituent achieving nanomolar potency mdpi.com. The inhibition of these kinases can lead to the induction of apoptosis and suppression of tumor growth.
Multi-Target Kinase Inhibition
In addition to targeting specific kinases, some benzimidazole derivatives have demonstrated the ability to inhibit multiple kinases simultaneously. This multi-target approach can be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. For example, certain 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids have been identified as potential multi-kinase inhibitors, showing activity against both EGFR and HER2 mdpi.com. This broader inhibitory profile can lead to a more comprehensive blockade of oncogenic signaling.
Antimicrobial Activity
The rise of antimicrobial resistance has created an urgent need for the development of new therapeutic agents. Halogenated benzimidazoles have shown considerable promise in this area, exhibiting activity against a range of microbial pathogens. The presence of chlorine and fluorine atoms on the benzimidazole ring is often associated with enhanced antimicrobial efficacy mdpi.comrjptonline.org.
Antibacterial Mechanisms (e.g., Cell Wall Synthesis Inhibition, Penicillin-Binding Proteins)
The antibacterial action of benzimidazole derivatives can occur through various mechanisms. One key target is the bacterial cell wall. Some fluorinated benzimidazoles are known to inhibit bacterial cell wall synthesis by targeting enzymes like D-alanyl-D-alanine ligase, which is crucial for the cross-linking of peptidoglycan smolecule.com.
Another important mechanism is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair. The inhibition of DNA gyrase subunit B can disrupt DNA synthesis, ultimately leading to bacterial cell death rsc.org. The binding of benzimidazole derivatives to the ATP-binding site of DNA gyrase is a key aspect of this inhibitory action.
Antifungal Mechanisms (e.g., Ergosterol (B1671047) Synthesis Inhibition, Cytochrome P450 14α-sterol demethylase (CYP51))
Benzimidazole derivatives also exhibit significant antifungal properties. A primary target for many antifungal agents is the fungal cell membrane, and specifically the biosynthesis of ergosterol, a vital component of the membrane. Some 5-fluoro or 5-chloro substituted benzimidazoles have demonstrated significant antifungal activity by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) nih.gov. This enzyme is critical in the ergosterol biosynthesis pathway, and its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and fungal growth nih.gov.
Studies on N-phenacyldibromobenzimidazoles have revealed that these compounds can cause irreversible damage to the fungal cell membrane and affect the cell wall by inducing β-d-glucanase mdpi.comnih.gov. The substitution of chlorine atoms on the N-phenacyl substituent has been shown to extend the anti-Candida albicans activity mdpi.comnih.gov.
Antitubercular Mechanisms (e.g., Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1), Filamentous Temperature Sensitive Mutant Z (FtsZ))
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. Benzimidazole derivatives have emerged as a promising class of antitubercular agents. One of the key targets for these compounds is the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. Certain 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have shown potent binding affinities against the DprE1 enzyme nih.gov.
Another critical target in M. tuberculosis is the filamentous temperature-sensitive protein Z (FtsZ), a homolog of eukaryotic tubulin that is essential for bacterial cell division. Libraries of 2,5,6- and 2,5,7-trisubstituted benzimidazoles have been designed as Mtb-FtsZ inhibitors, with some compounds exhibiting excellent minimum inhibitory concentration (MIC) values against M. tuberculosis H37Rv nih.gov. These inhibitors disrupt the assembly of the Z-ring, a crucial step in mycobacterial cell division, leading to cell death nih.gov. The substitution pattern on the benzimidazole ring, including the presence of halogens, plays a significant role in the potency of these inhibitors nih.gov.
Antiprotozoal/Anthelmintic Mechanisms (e.g., Beta-Tubulin Polymerization Inhibition)
The primary mechanism of action for the anthelmintic and antiprotozoal effects of benzimidazole derivatives is the inhibition of tubulin polymerization. msdvetmanual.comresearchgate.net These compounds, including well-known agents like mebendazole (B1676124) and albendazole, exhibit a high affinity for the β-tubulin subunit of parasitic organisms. msdvetmanual.comnih.gov By binding to β-tubulin, they disrupt the dynamic equilibrium of microtubule assembly and disassembly. msdvetmanual.com
Microtubules are essential cytoskeletal proteins crucial for various vital cellular functions in parasites, including cell division, maintenance of cell shape, motility, and nutrient absorption. msdvetmanual.com The inhibition of their formation leads to the disruption of these processes, ultimately causing the death of the parasite. researchgate.net This mechanism also impairs glucose uptake in helminths, leading to glycogen (B147801) depletion and a reduction in ATP stores. researchgate.net
The selective toxicity of benzimidazole anthelmintics is attributed to the differences between parasite and host tubulin; the drugs bind with significantly higher affinity to parasitic β-tubulin than to mammalian tubulin. msdvetmanual.com Research has identified specific amino acid residues in the β-tubulin sequence, such as Glu-198 and Phe-200, that are strong predictors of benzimidazole susceptibility in protozoa. nih.govasm.org
Anticancer Activity and Cellular Pathway Modulation
The benzimidazole core is a key scaffold in the development of novel anticancer therapeutics due to its ability to modulate numerous pathways involved in cancer progression. nih.govmdpi.com Derivatives of benzimidazole exert their effects through multiple mechanisms, including the disruption of microtubule networks, regulation of the cell cycle, induction of apoptosis, and inhibition of key oncogenic signaling and epigenetic pathways. rsc.orgmdpi.comresearchgate.net
Tubulin Destabilization and Mitotic Arrest
A prominent anticancer mechanism of many benzimidazole derivatives is their function as microtubule-targeting agents (MTAs). nih.govmdpi.com Many of these compounds act as microtubule destabilizers by binding to the colchicine-binding site on the β-tubulin subunit, which prevents its polymerization into microtubules. nih.govnih.gov This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.govpreprints.org
The failure to form a functional mitotic spindle leads to a halt in the cell cycle, typically at the G2/M phase, an event known as mitotic arrest. nih.goviiarjournals.orgd-nb.info This blockage prevents cancer cells from completing mitosis and proliferating. iiarjournals.org While many benzimidazoles like nocodazole (B1683961) and mebendazole are known microtubule-destabilizing agents, recent studies have also identified derivatives that function by stabilizing microtubules, highlighting the scaffold's versatility. nih.gov For instance, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been shown to possess potent cytotoxic effects by interfering with tubulin polymerization. scispace.com
Cell Cycle Regulation and Apoptosis Induction
The induction of mitotic arrest by benzimidazole derivatives is a potent trigger for programmed cell death, or apoptosis. nih.goviiarjournals.org Prolonged arrest at the G2/M checkpoint activates cellular surveillance mechanisms that, upon detecting irreparable mitotic failure, initiate the apoptotic cascade. nih.govnih.gov This often occurs through the intrinsic, or mitochondrial-dependent, pathway. nih.govscispace.com
Mechanistic studies show that treatment with benzimidazole derivatives can lead to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases (e.g., caspase-3 and -9), the executioners of apoptosis. scispace.comoncotarget.com Some derivatives have also been found to induce cell cycle arrest at other phases, such as the G1 phase, thereby inhibiting cell proliferation through different checkpoints. iiarjournals.orgrsc.org The ability to induce apoptosis is a key feature of their anticancer activity, and various derivatives have been synthesized specifically as apoptosis-inducing agents. nih.govnih.gov
Modulation of Oncogenic Signaling Pathways
Benzimidazole derivatives can exert their anticancer effects by interfering with key signaling pathways that are frequently dysregulated in cancer. researchgate.net These pathways control fundamental cellular processes like proliferation, survival, and growth. researchgate.net
Several derivatives have been shown to inhibit receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overexpressed in tumors and drive their growth. mdpi.com By blocking EGFR, these compounds can shut down downstream signaling cascades. mdpi.com Other critical pathways modulated by benzimidazoles include the PI3K/AKT/mTOR and Raf-MEK-ERK pathways, which are central to cell survival and proliferation. researchgate.net For example, the benzimidazole derivative MBIC has been demonstrated to induce apoptosis in hepatocellular carcinoma cells by activating the ROS-dependent JNK signaling pathway. oncotarget.com
Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2)
A key mechanism by which cancer cells evade apoptosis is the overexpression of anti-apoptotic proteins, particularly those from the B-cell lymphoma 2 (Bcl-2) family. acs.orgbohrium.com Bcl-2 sequesters pro-apoptotic proteins, preventing the initiation of the mitochondrial apoptotic pathway. mdpi.com Therefore, inhibiting Bcl-2 is a promising therapeutic strategy to restore the natural apoptotic process in cancer cells. acs.orgbohrium.com
Numerous studies have focused on designing and synthesizing benzimidazole derivatives that act as potent Bcl-2 inhibitors. nih.govacs.orgbohrium.com These compounds are designed to bind to a hydrophobic groove on the Bcl-2 protein, preventing it from neutralizing pro-apoptotic proteins like Bax and Bak. mdpi.com This frees Bax and Bak to trigger mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. mdpi.com Studies have shown that treatment with these benzimidazole derivatives leads to a significant downregulation of Bcl-2 protein levels and a corresponding increase in apoptotic cell death in various cancer cell lines. nih.govacs.orgresearchgate.net
Data Tables
Antiviral Activity and RNA Synthesis Inhibition
Benzimidazole derivatives have demonstrated a wide spectrum of antiviral activities against numerous pathogenic viruses. tandfonline.com Their efficacy has been noted against various virus families, including Flaviviridae (like Yellow Fever Virus and Bovine Viral Diarrhea Virus), Retroviridae (HIV-1), Picornaviridae (Coxsackie Virus B2), Paramyxoviridae (Respiratory Syncytial Virus), and even DNA viruses like Herpes Simplex Virus. nih.gov The core benzimidazole structure, being similar to a purine (B94841) base, allows it to interact effectively with biopolymers within living systems, which is key to its therapeutic potential. nih.gov
The mechanism of action for many of these antiviral benzimidazoles involves the targeting of essential viral enzymes. nih.gov For instance, non-nucleoside inhibitors based on a benzimidazole scaffold are effective against the Hepatitis C Virus (HCV) by targeting its RNA-dependent RNA polymerase (RdRP), an enzyme crucial for viral replication that has no functional equivalent in host cells. nih.gov
Anti-inflammatory Activity
Benzimidazole derivatives are recognized for their significant anti-inflammatory properties, often acting through mechanisms similar to, or distinct from, traditional non-steroidal anti-inflammatory drugs (NSAIDs). dntb.gov.uaekb.egnih.gov The anti-inflammatory action is greatly influenced by the types of substituents at various positions on the benzimidazole core. researchgate.net Research has focused on developing benzimidazole-based compounds that can offer potent anti-inflammatory effects while potentially mitigating the common side effects associated with NSAIDs, such as gastrointestinal toxicity. researchgate.netresearchgate.net Some derivatives have shown activity in models of chronic inflammation, like adjuvant-induced arthritis in rats, by possibly affecting neutrophil function and the release of lysosomal enzymes. nih.gov
Interaction with Inflammatory Mediators and Enzymes (e.g., Cyclooxygenase (COX) Enzymes, Aldose Reductase)
A primary mechanism for the anti-inflammatory effects of many benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. ekb.eg COX enzymes are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. ekb.eg Due to the association of COX-2 overexpression with inflammatory and other pathological conditions, it has become a key target for therapeutic research. ekb.eg
Recent studies have described the synthesis of novel benzimidazole derivatives that are potent and selective COX-2 inhibitors. ekb.eg Molecular docking studies confirm that these compounds bind effectively within the active site of the COX-2 enzyme. ekb.eg In addition to COX enzymes, other targets like Aldose Reductase (AR) have been identified as contributors to inflammation. researchgate.net Aldose reductase is considered a novel therapeutic target for various inflammatory pathologies. dntb.gov.uaresearchgate.net A series of 2-substituted benzimidazole derivatives demonstrated significant binding affinity and inhibitory action against both COX enzymes and aldose reductase, suggesting their potential as multi-targeting anti-inflammatory agents. researchgate.net
Table 1: In Vitro COX-2 Inhibition by Benzimidazole Derivatives
| Compound | COX-2 Inhibition IC50 (µM) | Reference Compound | COX-2 Inhibition IC50 (µM) | Source |
|---|---|---|---|---|
| Benzimidazole Derivative 4a | 0.23 | Indomethacin | 0.41 | ekb.eg |
| Benzimidazole Derivative 4b | 0.27 | Indomethacin | 0.41 | ekb.eg |
| Benzimidazole Derivative 5 | 0.24 | Indomethacin | 0.41 | ekb.eg |
| Benzimidazole Derivative 6 | 0.13 | Indomethacin | 0.41 | ekb.eg |
| Benzimidazole Derivative 9 | 0.15 | Indomethacin | 0.41 | ekb.eg |
Enzyme Inhibition Beyond Specific Disease Categories
The therapeutic utility of the benzimidazole scaffold extends to the inhibition of various other enzymes critical to different physiological processes. This broad inhibitory capacity underscores the versatility of this chemical structure in drug development. rsc.org
Dipeptidyl Peptidase III (DPP III): Human Dipeptidyl Peptidase III (hDPP III) is a zinc-dependent enzyme linked to several pathophysiological processes. mdpi.com Amidino-substituted benzimidazole derivatives have been identified as a class of hDPP III inhibitors. mdpi.commdpi.com Studies show that substituents at both the 2-position and the 5(6)-positions of the benzimidazole core significantly influence the inhibitory potency. mdpi.com For instance, derivatives with a 4-trifluoromethylphenyl group at position 2 and an imidazolinyl group at position 5(6) have demonstrated strong inhibitory activity. mdpi.com
Table 2: Inhibition of Human Dipeptidyl Peptidase III (hDPP III) by Benzimidazole Derivatives
| Compound | hDPP III Inhibition IC50 (µM) | Source |
|---|---|---|
| Benzimidazole Derivative b6 | 8.18 ± 0.09 | mdpi.com |
| Benzimidazole Derivative a6 | 9.83 ± 0.08 | mdpi.com |
| Benzimidazole Derivative b2 | 11.05 ± 0.34 | mdpi.com |
α-Glucosidase: Inhibition of α-glucosidase enzymes is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Benzimidazole derivatives have emerged as promising α-glucosidase inhibitors, with several studies reporting compounds that are more potent than the standard drug, acarbose. nih.govnih.gov The structure-activity relationship suggests that aromaticity plays a significant role in the inhibitory properties. brieflands.com For example, benzimidazole derivatives synthesized with aromatic amino acid moieties (like phenylalanine and tyrosine) exhibit significantly higher inhibitory action against both yeast and mammalian α-glucosidases compared to those with aliphatic amino acids. brieflands.com
Table 3: α-Glucosidase Inhibition by Benzimidazole Derivatives
| Compound | Yeast α-Glucosidase IC50 (µM) | Rat Intestinal α-Glucosidase IC50 (µM) | Source |
|---|---|---|---|
| Benzimidazole Derivative 4d (with Tyrosine) | 9.1 | 36.7 | brieflands.com |
| Benzimidazole Derivative 4c (with Phenylalanine) | 15.2 | 48.5 | brieflands.com |
| Benzimidazolium Salt 5d | 15 ± 0.030 | N/A | nih.gov |
| Acarbose (Standard) | 58.8 ± 0.012 | N/A | nih.gov |
Cholinesterases: Benzimidazole derivatives have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease. nih.gov New benzimidazole-indole-amide derivatives have shown anti-AChE activity superior to that of the standard inhibitor, tacrine. nih.gov Molecular docking studies of fluoro/chloro-benzimidazole derivatives show that these compounds can settle into both the catalytic active site (CAS) and peripheral anionic site (PAS) of the AChE active site, similar to the binding mode of the drug donepezil. mdpi.com
Perspectives in Rational Drug Design and Development Utilizing the 5 Chloro 7 Fluoro 1h Benzimidazole Scaffold
Benzimidazole (B57391) as a Privileged Scaffold for Therapeutic Development
The benzimidazole core, a bicyclic structure formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of clinically successful drugs and its inherent ability to interact with a diverse array of biological targets with high affinity. researchgate.netnih.govresearchgate.net The structural simplicity and synthetic accessibility of the benzimidazole ring further enhance its appeal to researchers. researchgate.net
The therapeutic versatility of benzimidazole derivatives is extensive, encompassing a wide spectrum of pharmacological activities. citedrive.com These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, antihypertensive, antidiabetic, and anthelmintic properties. researchgate.netnih.govfrontiersin.orgderpharmachemica.com The ability of this single core structure to elicit such a broad range of biological responses is attributed to its unique physicochemical characteristics. The benzimidazole moiety possesses both a hydrogen bond donor (the N-H group of the imidazole ring) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), facilitating strong interactions with biological macromolecules. nih.govcitedrive.combohrium.com Furthermore, its aromatic nature allows for π-π stacking and hydrophobic interactions, which are crucial for receptor binding. nih.govbohrium.com
The benzimidazole structure is a key component of numerous FDA-approved drugs, validating its status as a privileged scaffold. nih.govbohrium.com Its presence in nature, notably as an integral part of vitamin B12, further underscores its biological significance. researchgate.netderpharmachemica.com This proven track record encourages the continued exploration of benzimidazole-based compounds, such as 5-Chloro-7-fluoro-1H-benzimidazole, as starting points for the development of new and improved therapeutic agents. nih.govbohrium.com
Strategic Design of Novel Analogues based on SAR and Computational Insights
The development of new therapeutic agents from a privileged scaffold like this compound is a highly systematic process, guided by the principles of rational drug design. This approach relies heavily on understanding the Structure-Activity Relationship (SAR) and leveraging computational tools to predict and optimize molecular interactions. citedrive.combohrium.com
Structure-Activity Relationship (SAR) studies are fundamental to identifying which parts of a molecule are essential for its biological activity. For benzimidazole derivatives, SAR investigations have revealed that the type and position of substituents on the bicyclic ring system significantly influence their therapeutic potential. nih.govresearchgate.net Literature on SAR for benzimidazoles highlights that substitutions at the N1, C2, C5, and C6 positions can greatly modulate anti-inflammatory activity, for instance. nih.govresearchgate.net
The strategic placement of halogen atoms, such as the chlorine at position 5 and fluorine at position 7 in the titular scaffold, is a common tactic in medicinal chemistry. Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby enhancing its binding affinity and pharmacokinetic profile.
Table 1: General SAR Insights for Benzimidazole Derivatives
| Position of Substitution | Influence on Activity | Example of Effect | Reference |
|---|---|---|---|
| N1 | Greatly influences activity; can accommodate various substituents. | Substitution with specific pyrimidinyl groups can lead to potent anti-inflammatory effects. | nih.govmdpi.com |
| C2 | Highly significant for activity; tolerates a wide range of groups. | Substitution with aryl groups is common in anticancer agents; anacardic acid substitution inhibits COX-2. | nih.govnih.gov |
| C5/C6 | Modulates activity and selectivity. | Carboxamide or sulfamoyl groups at C5 can lead to cannabinoid receptor antagonism. | nih.gov |
Computational Insights have revolutionized drug design by allowing scientists to visualize and predict how a molecule will interact with its biological target. ijpsr.comthesciencein.org Molecular docking, a key computational technique, simulates the binding of a ligand (e.g., a benzimidazole analogue) to the active site of a target protein. nih.govderpharmachemica.com This allows for the prediction of binding affinity and orientation, guiding the design of more potent inhibitors. nih.gov For example, docking studies have been used to identify how benzimidazole derivatives bind to enzymes like the Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) in Mycobacterium tuberculosis, a critical target for developing new anti-tubercular drugs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is another powerful computational method that builds mathematical models to correlate the chemical structure of compounds with their biological activity. ijpsr.com These models can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates and reducing the time and cost associated with drug discovery. ijpsr.comthesciencein.org
Exploration of Multi-Targeted Therapeutic Agents
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the complexity of multifactorial diseases like cancer and inflammation. researchgate.net This has led to the rise of a multi-target drug design strategy, which aims to create single chemical entities that can modulate multiple biological targets simultaneously. researchgate.netnih.gov The benzimidazole scaffold is exceptionally well-suited for this approach due to its inherent ability to interact with a wide range of proteins. researchgate.net
By strategically combining the benzimidazole core with other pharmacophores (the active parts of other drug molecules), researchers can design hybrid molecules with a specific multi-target profile. nih.gov This molecular hybridization strategy has been successfully employed to develop novel anti-inflammatory and anticancer agents. For instance, researchers have designed and synthesized benzimidazole-based hybrids that concurrently inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, both of which are key players in the inflammatory pathway. nih.gov
Another approach involves designing benzimidazole derivatives that act as multi-target receptor tyrosine kinase (RTK) inhibitors. tandfonline.com RTKs are crucial in cell signaling pathways that control cell growth and proliferation, and their dysregulation is a hallmark of many cancers. nih.gov Compounds have been developed that inhibit multiple RTKs, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), offering a more comprehensive approach to blocking tumor growth and angiogenesis (the formation of new blood vessels). tandfonline.com
Table 2: Examples of Multi-Targeted Benzimidazole-Based Agents
| Compound Type | Targeted Pathways/Enzymes | Therapeutic Area | Reference |
|---|---|---|---|
| Benzimidazole-Phthalimide Hybrids | COX-1/2, 5-LOX, 15-LOX | Inflammation | nih.gov |
| 2-Aryl Benzimidazoles | EGFR, VEGFR-2, PDGFR | Cancer | nih.gov |
| Benzimidazole-Triazole Hybrids | EGFR, VEGFR-2, Topoisomerase II | Cancer | tandfonline.com |
| Benzimidazole-Quinolinone Hybrids | FGFR-1, VEGFR-2, Topoisomerase II | Cancer | tandfonline.com |
| Benzimidazole-Schiff Base Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | mdpi.com |
The development of multi-target agents from scaffolds like this compound represents a promising frontier in treating complex diseases, potentially offering improved efficacy and a lower likelihood of developing drug resistance compared to single-target therapies. researchgate.nettandfonline.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-7-fluoro-1H-benzimidazole, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 4-chloro-6-fluoro-1,2-diaminobenzene with formic acid or triethyl orthoformate under reflux conditions. Key intermediates, such as diamino precursors, are characterized using thin-layer chromatography (TLC) with ethyl acetate/methanol/water (10:1:1) as the mobile phase and melting point determination. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying intermediate structures .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone.
- IR Spectroscopy : Confirms NH stretching (~3400 cm⁻¹) and C-Cl/C-F vibrations (700–800 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 186.6 [M+H]⁺).
- X-ray Crystallography (advanced): Resolves crystal packing and dihedral angles between aromatic rings .
Q. What in vitro biological assays are commonly used for initial screening of this compound derivatives?
- Methodological Answer :
- Antimicrobial Activity : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anti-inflammatory Screening : Inhibition of cyclooxygenase (COX-2) via ELISA.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the synthesis yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts : Use of p-toluenesulfonic acid (PTSA) reduces reaction time.
- Temperature Control : Reflux at 110–120°C minimizes side products.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity (>95%) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Substituent Effects : Compare analogs (e.g., 6-fluoro vs. 7-chloro substitution) using structure-activity relationship (SAR) analysis.
- Assay Variability : Standardize protocols (e.g., consistent bacterial inoculum size in antimicrobial tests).
- Statistical Validation : Apply ANOVA or Tukey’s test to assess significance of activity differences .
Q. What advanced techniques are employed to determine the crystal structure and intermolecular interactions of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves dihedral angles (e.g., 64.11° between aromatic rings) and hydrogen-bonding networks (e.g., C–H···N interactions).
- π-π Stacking Analysis : Measures centroid distances (e.g., 3.56–3.75 Å) between aromatic systems to predict packing efficiency.
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Cl···H contributions) .
Q. How can derivatives of this compound be designed to enhance pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute Cl/F with trifluoromethyl (-CF₃) to improve lipophilicity (logP).
- Prodrug Design : Introduce ester groups for enhanced solubility and controlled release.
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites for modification .
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound analogs?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
